molecular formula C20H24BrN3O2 B14988224 5'-bromo-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

5'-bromo-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B14988224
M. Wt: 418.3 g/mol
InChI Key: YVPGACXPJCLPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound with a unique spirocyclic structure. This compound contains an indole moiety, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of substituents. Common synthetic routes may include:

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The presence of bromine and other substituents can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione include other indole derivatives with spirocyclic structures. These compounds may share similar biological activities but differ in their substituents and overall structure. Examples include:

The uniqueness of 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione lies in its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H24BrN3O2

Molecular Weight

418.3 g/mol

IUPAC Name

5'-bromo-1',5-diethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione

InChI

InChI=1S/C20H24BrN3O2/c1-4-19-11-22-9-18(3,16(19)25)10-23(12-19)20(22)14-8-13(21)6-7-15(14)24(5-2)17(20)26/h6-8H,4-5,9-12H2,1-3H3

InChI Key

YVPGACXPJCLPQE-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)Br)N(C4=O)CC)C

Origin of Product

United States

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